molecular formula C4H4I2N2 B1330929 4,5-Diiodo-2-methyl-1H-imidazole CAS No. 73746-44-8

4,5-Diiodo-2-methyl-1H-imidazole

Cat. No.: B1330929
CAS No.: 73746-44-8
M. Wt: 333.9 g/mol
InChI Key: WFEZOLYJPCODOA-UHFFFAOYSA-N
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Description

4,5-Diiodo-2-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H4I2N2. It is a derivative of imidazole, characterized by the presence of two iodine atoms at the 4 and 5 positions and a methyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-2-methyl-1H-imidazole typically involves the iodination of 2-methylimidazole. One common method includes the reaction of 2-methylimidazole with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out under ice-bath cooling to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodo-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4,5-diazido-2-methyl-1H-imidazole.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Diiodo-2-methyl-1H-imidazole is not well-documented. like other imidazole derivatives, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The iodine atoms could also play a role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

  • 4,5-Dichloro-2-methyl-1H-imidazole
  • 4,5-Dibromo-2-methyl-1H-imidazole
  • 2-Methylimidazole

Comparison: 4,5-Diiodo-2-methyl-1H-imidazole is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher molecular weight and increased reactivity compared to its chloro and bromo analogs.

Properties

IUPAC Name

4,5-diiodo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZOLYJPCODOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348119
Record name 4,5-Diiodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73746-44-8
Record name 4,5-Diiodo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73746-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diiodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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